molecular formula C10H14N2O3S B5673459 ethyl [2-(propionylamino)-1,3-thiazol-4-yl]acetate CAS No. 301226-54-0

ethyl [2-(propionylamino)-1,3-thiazol-4-yl]acetate

Cat. No. B5673459
CAS RN: 301226-54-0
M. Wt: 242.30 g/mol
InChI Key: HWOZHOYTOPPPKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related ethyl 2-[aryl(thiazol-2-yl)amino]acetates involves an efficient process starting from N-arylthiazole-2-amines, with ethyl chloroacetate as the alkylating agent and NaH as the base in THF, indicating a versatile approach to synthesizing thiazole derivatives (Babar et al., 2017). Similarly, ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate compounds have been synthesized via a three-component reaction, showcasing the adaptability of thiazole chemistry (Nassiri & Milani, 2020).

Molecular Structure Analysis

The crystal structure of a related compound, ethyl-[(2-amino-4-phenyl)-5-thiazolyl)] acetate, reveals a non-planar molecule stabilized by intra- and inter-molecular hydrogen bonds, hinting at the complex structural dynamics of thiazole derivatives (DyaveGowda et al., 2002).

Chemical Reactions and Properties

Thiazole compounds, such as ethyl 2-[2-(arylhydrazino)-4-(thiophen-2-yl) thiazol-5-yl] acetates, have been synthesized and shown to exhibit significant anti-inflammatory, analgesic, and antioxidant activities. Their chemical reactivity was explored through molecular docking to predict binding modes on cyclooxygenase enzymes, demonstrating the chemical versatility and biological relevance of thiazole derivatives (Attimarad et al., 2017).

Physical Properties Analysis

The physical properties of thiazole derivatives can be influenced by their molecular structure. For instance, the crystal and molecular structure analysis of ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate revealed insights into its stability and electronic properties, which are crucial for understanding the physical characteristics of such compounds (El Foujji et al., 2020).

Chemical Properties Analysis

The chemical properties of ethyl [2-(propionylamino)-1,3-thiazol-4-yl]acetate and related compounds are characterized by their reactivity and potential for various chemical transformations. The study of ethyl 2-[2-(arylhydrazino)-4-(thiophen-2-yl) thiazol-5-yl] acetates highlighted the compounds' potential for modification and application in pharmaceutical research, demonstrating the reactive nature and versatility of thiazole derivatives (Attimarad et al., 2017).

properties

IUPAC Name

ethyl 2-[2-(propanoylamino)-1,3-thiazol-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-3-8(13)12-10-11-7(6-16-10)5-9(14)15-4-2/h6H,3-5H2,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWOZHOYTOPPPKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC(=CS1)CC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501248608
Record name Ethyl 2-[(1-oxopropyl)amino]-4-thiazoleacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501248608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2-(propionylamino)-1,3-thiazol-4-YL)acetate

CAS RN

301226-54-0
Record name Ethyl 2-[(1-oxopropyl)amino]-4-thiazoleacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=301226-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[(1-oxopropyl)amino]-4-thiazoleacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501248608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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